Cas no 857640-17-6 (1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde)

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions, a phenyl ring at the 3-position, and a formyl group at the 4-position. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis and pharmaceutical intermediates. The aldehyde group enables condensation and nucleophilic addition reactions, while the aromatic and heterocyclic framework contributes to stability and potential biological activity. Its well-defined molecular architecture ensures consistent performance in applications such as agrochemical and medicinal chemistry research. The compound is typically characterized by high purity and compatibility with standard synthetic protocols.
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde structure
857640-17-6 structure
Product Name:1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS No:857640-17-6
MF:C12H12N2O
MW:200.236482620239
CID:2128548
PubChem ID:25775428
Update Time:2025-10-22

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
    • 1,5-dimethyl-3-phenylpyrazole-4-carbaldehyde
    • ST50532643
    • MDL: MFCD11048466
    • Inchi: 1S/C12H12N2O/c1-9-11(8-15)12(13-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3
    • InChI Key: OJOQXCIFXFOWAZ-UHFFFAOYSA-N
    • SMILES: O=CC1C(C2C=CC=CC=2)=NN(C)C=1C

Computed Properties

  • Exact Mass: 200.094963011g/mol
  • Monoisotopic Mass: 200.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.9
  • XLogP3: 1.8

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM526493-1g
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
857640-17-6 98%
1g
$291 2022-06-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1826-1G
1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
857640-17-6 95%
1g
¥ 1,881.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1826-5G
1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
857640-17-6 95%
5g
¥ 5,643.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526955-1g
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
857640-17-6 98%
1g
¥2257.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526955-5g
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
857640-17-6 98%
5g
¥6771.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1826-100mg
1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
857640-17-6 95%
100mg
¥567.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1826-250mg
1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
857640-17-6 95%
250mg
¥752.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1826-500mg
1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
857640-17-6 95%
500mg
¥1254.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1826-1g
1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
857640-17-6 95%
1g
¥1881.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1826-5g
1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
857640-17-6 95%
5g
¥5643.0 2024-04-16

Additional information on 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview

The compound 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 857640-17-6) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of pyrazole derivatives, which have garnered significant attention in recent years due to their versatile properties and potential in various fields such as pharmaceuticals, agrochemicals, and materials science. The pyrazole ring serves as a central scaffold, while the methyl groups and phenyl group attached to it contribute to its chemical reactivity and biological activity.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. For instance, researchers have explored the potential of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a lead compound for developing new anti-inflammatory agents. The molecule's ability to inhibit cyclooxygenase (COX) enzymes has been extensively studied, making it a promising candidate for pain management therapies. Additionally, its carbaldehyde group has been shown to enhance bioavailability and reduce side effects compared to traditional anti-inflammatory drugs.

In the field of agrochemistry, 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde has demonstrated potent insecticidal activity against several agricultural pests. This is attributed to its ability to disrupt the nervous system of insects by targeting specific ion channels. Recent advancements in green chemistry have also enabled the synthesis of this compound using environmentally friendly methods, reducing its ecological footprint.

The synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves a multi-step process that typically begins with the preparation of the pyrazole ring. One common approach is the condensation of β-diketones with hydrazine derivatives under thermal or catalytic conditions. The subsequent introduction of the methyl groups and phenyl group is achieved through alkylation or arylation reactions. Researchers have optimized these steps to improve yield and purity, ensuring scalability for industrial production.

From a structural perspective, the molecule's pyrazole ring provides aromatic stability, while the methyl groups enhance lipophilicity and solubility. The presence of the phenyl group introduces additional electronic effects, making the compound highly versatile in terms of reactivity. This structural diversity has been exploited in various chemical transformations, such as alkylation, acylation, and coupling reactions.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant electron-withdrawing effects due to its conjugated system. These findings have been instrumental in designing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

In conclusion, 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 857640

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD